2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride
CAS No.: 2098065-51-9
Cat. No.: VC3431410
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride - 2098065-51-9](/images/structure/VC3431410.png)
Specification
CAS No. | 2098065-51-9 |
---|---|
Molecular Formula | C12H17ClFN |
Molecular Weight | 229.72 g/mol |
IUPAC Name | 2-[2-(2-fluorophenyl)ethyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H16FN.ClH/c13-12-6-2-1-4-10(12)7-8-11-5-3-9-14-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H |
Standard InChI Key | QVAULQZGZIJBOZ-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CCC2=CC=CC=C2F.Cl |
Canonical SMILES | C1CC(NC1)CCC2=CC=CC=C2F.Cl |
Introduction
Chemical Structure and Properties
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride possesses a molecular formula of C12H17ClFN . The compound features a 2-fluorophenyl group connected to a pyrrolidine ring via an ethyl chain, with the nitrogen atom of the pyrrolidine forming a hydrochloride salt. Its structure contains a secondary amine functional group in the pyrrolidine ring, rendering it basic in nature.
Property | Value |
---|---|
Chemical Formula | C12H17ClFN |
CAS Number | 2098065-51-9 |
Molecular Weight | 227.72 g/mol |
Physical State | Amorphous solid |
Solubility | Soluble in polar organic solvents |
The compound possesses a chiral center at the pyrrolidine ring, potentially allowing for stereoisomers with different biological activities. The fluorine substituent at the ortho position of the phenyl ring significantly influences the electronic properties of the aromatic system, affecting both the compound's reactivity and its potential biological interactions .
Structural Comparison with Related Compounds
Understanding 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride requires comparative analysis with structurally similar compounds to elucidate potential functional characteristics and applications.
The primary structural distinction is the presence of the ethyl linker in 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride, which increases the distance between the aromatic ring and the pyrrolidine nitrogen compared to directly-substituted analogs. This modification significantly alters the spatial arrangement of functional groups, potentially affecting receptor binding properties and biological activity profiles .
Physicochemical Characteristics
The physicochemical profile of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride contributes significantly to its behavior in various experimental and potential therapeutic contexts.
Solubility Profile
While specific solubility data for 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride is limited, the compound's structural features suggest solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The hydrochloride salt formation enhances water solubility compared to the free base form, an important consideration for biological testing and formulation development .
Spectroscopic Properties
Spectroscopic identification of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride would likely involve:
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Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum would show characteristic signals for the pyrrolidine ring protons (approximately δ 1.8-3.5 ppm), the ethyl linker (approximately δ 2.5-3.0 ppm), and the aromatic protons (approximately δ 7.0-7.8 ppm)
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of 227.72 g/mol, with fragmentation patterns showing cleavage at the ethyl linker and the pyrrolidine ring
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Infrared Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm-1), C-F stretching (1000-1400 cm-1), and aromatic C-H stretching (3000-3100 cm-1)
Research Applications
Pharmaceutical Research
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride represents a valuable chemical scaffold for medicinal chemistry research. The compound's structural features make it a potential candidate for structure-activity relationship studies in drug discovery programs targeting neurological conditions .
The fluorine substituent serves multiple important functions in medicinal chemistry:
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Enhances metabolic stability by blocking potential sites of oxidative metabolism
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Modifies the electronic properties of the aromatic ring, affecting binding interactions
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Increases lipophilicity, potentially improving blood-brain barrier penetration
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Acts as a bioisostere for hydrogen, allowing for subtle modifications of lead compounds
Chemical Probe Development
Compounds with defined receptor binding profiles serve as valuable tools for investigating biological systems. If 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride demonstrates selective binding to specific receptor subtypes, it could be utilized as a chemical probe to study receptor distribution, function, and involvement in various physiological and pathological processes .
Synthesis Considerations and Challenges
The synthesis of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride presents specific challenges that researchers must address to obtain the compound with high purity and yield.
Reaction Conditions
Optimal synthesis conditions would likely involve controlled temperature, appropriate solvent selection, and careful monitoring to maximize yield and stereoselectivity. The reaction environment must accommodate the reactivity of the fluorophenyl moiety while enabling efficient formation of the key bonds.
Purification Techniques
Purification of 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride may require a combination of techniques, including column chromatography, recrystallization, and potentially preparative HPLC. The hydrochloride salt formation step would typically involve treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation of the crystalline salt .
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